Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 272-12-8
VCID: VC21190022
InChI: InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
SMILES: C1=CN=CC2=C1C=CS2
Molecular Formula: C7H5NS
Molecular Weight: 135.19 g/mol

Thieno[2,3-c]pyridine

CAS No.: 272-12-8

Cat. No.: VC21190022

Molecular Formula: C7H5NS

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-c]pyridine - 272-12-8

Specification

CAS No. 272-12-8
Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
IUPAC Name thieno[2,3-c]pyridine
Standard InChI InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Standard InChI Key GDQBPBMIAFIRIU-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=CS2
Canonical SMILES C1=CN=CC2=C1C=CS2

Introduction

Chemical Structure and Properties

Structural Features

Thieno[2,3-c]pyridine consists of a 6-membered pyridine ring fused with a 5-membered thiophene ring. This bicyclic arrangement creates a planar structure with an extended π-electron system that influences its chemical reactivity and binding properties. The position of the heteroatoms within the ring system provides multiple sites for potential derivatization, allowing for the synthesis of diverse analogs with modified biological activities.

Chemical Properties

The presence of nitrogen and sulfur atoms in the ring system contributes to the compound's electronic distribution and chemical behavior. These heteroatoms serve as potential hydrogen bond acceptors in biological systems, facilitating interactions with target proteins. The aromaticity of the fused ring system confers stability while also providing a platform for π-π interactions with aromatic amino acid residues in protein binding sites.

Synthesis of Thieno[2,3-c]pyridine Derivatives

The synthesis of thieno[2,3-c]pyridine derivatives typically involves the construction of the fused ring system followed by functionalization at specific positions. Recent studies have reported the synthesis and characterization of various thieno[2,3-c]pyridine derivatives using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS for structural confirmation .

A series of thieno[2,3-c]pyridine derivatives, designated as 6(a-k), has been synthesized and evaluated for biological activities, particularly anticancer properties. These derivatives feature different substituents that modify the electronic and steric properties of the core scaffold, influencing their biological activities and selectivity profiles .

Biological Activities

Anticancer Properties

Recent investigations have revealed significant anticancer potential for thieno[2,3-c]pyridine derivatives. These compounds have demonstrated inhibitory effects against multiple cancer cell lines, including breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) .

Initial screening studies identified compounds 6a and 6i as particularly promising inhibitors. These compounds were subjected to further evaluation to determine their half-maximal inhibitory concentration (IC50) values. The results highlighted compound 6i as a potent anticancer agent with broad-spectrum activity across different cancer types, as shown in Table 1 .

Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivative 6i Against Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (μM)
HSC3Head and neck cancer10.8
T47DBreast cancer11.7
RKOColorectal cancer12.4

The consistent potency across diverse cancer cell lines suggests that thieno[2,3-c]pyridine derivatives may target common oncogenic pathways, making them valuable candidates for developing broad-spectrum anticancer agents .

Mechanism of Action

The anticancer activity of thieno[2,3-c]pyridine derivatives appears to involve multiple cellular mechanisms. Detailed studies on compound 6i revealed that it induces G2 phase arrest in the cell cycle, effectively inhibiting cell cycle progression and preventing cancer cell division .

Interestingly, apoptosis assessment using Annexin V/propidium iodide (PI) double staining suggested that compound 6i induces cell death through mechanisms distinct from classical apoptosis. This finding indicates a novel mode of action that could potentially overcome resistance mechanisms associated with conventional anticancer therapies that rely on apoptotic pathways .

Molecular Target Identification

Heat Shock Protein 90 (Hsp90) Inhibition

Molecular docking studies have identified Heat Shock Protein 90 (Hsp90) as a potential target for thieno[2,3-c]pyridine derivatives. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous proteins involved in cancer progression, including various oncogenic signaling proteins .

The docking results revealed crucial molecular interactions between the synthesized thieno[2,3-c]pyridine derivatives and Hsp90, providing a mechanistic basis for their anticancer activity. By inhibiting Hsp90, these compounds could potentially disrupt multiple oncogenic pathways simultaneously, offering an advantage over single-target therapies .

Structure-Activity Relationship

The varying anticancer activities observed among different thieno[2,3-c]pyridine derivatives highlight the importance of structural modifications in determining biological activity. The identification of compounds 6a and 6i as the most potent inhibitors suggests that specific structural features enhance interaction with target proteins and cellular uptake.

Further optimization of these lead compounds through systematic structure-activity relationship studies could potentially yield derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

In Silico Evaluations

Molecular Docking Studies

In silico molecular docking studies have provided valuable insights into the binding mode of thieno[2,3-c]pyridine derivatives with Hsp90. These studies have revealed specific interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the inhibitory effect of these compounds on Hsp90 function .

The ability to visualize and predict these molecular interactions facilitates rational design strategies for optimizing thieno[2,3-c]pyridine derivatives for enhanced binding affinity and selectivity.

Pharmacokinetic Property Predictions

In addition to binding affinity, the pharmacokinetic properties of thieno[2,3-c]pyridine derivatives have been evaluated through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These predictions help assess the drug-likeness of the compounds and their potential behavior in biological systems .

Understanding the pharmacokinetic profiles of thieno[2,3-c]pyridine derivatives is crucial for their development as drug candidates, as favorable ADME properties are essential for successful translation from laboratory findings to clinical applications.

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining has revealed that thieno[2,3-c]pyridine derivative 6i induces G2 phase arrest in cancer cells. This finding provides insight into how these compounds disrupt cancer cell growth and proliferation .

The G2 phase is a critical checkpoint in the cell cycle, where cells prepare for mitosis. By arresting cells in this phase, thieno[2,3-c]pyridine derivatives prevent cancer cells from dividing and proliferating, effectively inhibiting tumor growth. This mechanism represents a valuable approach for cancer therapy, particularly for rapidly dividing cancer cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator